Isobornyl benzoate
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical advancement of terpene chemistry during the twentieth century, coinciding with the systematic exploration of aromatic esters derived from bicyclic terpene alcohols. The compound represents part of a novel class of aromatic compounds first systematically investigated in the mid-1900s, when researchers began exploring the potential of combining terpene alcohols with aromatic acid derivatives to create new fragrance compounds. Historical patent literature from this period indicates that the principal objective in developing these compounds was to provide a new class of aromatic substances consisting of esters of bicyclic terpene alcohols, specifically designed to exhibit characteristic and long-lasting floral-woody aromas suitable for perfume applications.
The synthesis methodology for this compound was developed as part of broader research into terpene ester preparation, with early work focusing on reaction conditions that would avoid acid-catalyzed dehydration and skeletal rearrangements that could compromise product quality. These early investigations established that successful synthesis required neutral or alkaline reaction media, utilizing organic acid halides, anhydrides, or esters as acylating agents under carefully controlled conditions. The historical development of this compound synthesis represents a significant advancement in synthetic organic chemistry, as it demonstrated that terpene esters could be prepared in essentially pure form without competing aromatic by-products.
Research conducted in the latter half of the twentieth century further refined synthesis methodologies, with investigators developing sophisticated approaches using thionyl chloride reactions followed by esterification with borneol derivatives. These methodological advances enabled the production of high-purity this compound with consistent chemical properties, facilitating its adoption in commercial applications. The compound was officially catalogued with the Chemical Abstracts Service number 26927-89-9 and assigned the European Community number 248-112-0, marking its formal recognition in international chemical databases.
Classification Within Terpene Esters
This compound belongs to the extensive family of terpene compounds, which constitute a class of natural products with the general formula (C5H8)n for n ≥ 2, representing major biosynthetic building blocks that comprise more than 30,000 known compounds. Within this classification system, terpenes are categorized by the number of carbon atoms: monoterpenes containing ten carbon atoms, sesquiterpenes with fifteen carbons, and diterpenes containing twenty carbon atoms. This compound specifically derives from the monoterpene class, as it is synthesized from isoborneol, a bicyclic monoterpene alcohol that can be obtained from natural sources such as camphor or synthesized from pinene.
The compound represents a specialized subset within benzoate esters, specifically classified as an aromatic ester of a bicyclic terpene alcohol. Its systematic chemical name, (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzoate, reflects its complex bicyclic structure derived from the camphor family of compounds. The molecular structure features a bicyclic framework characteristic of the norbornane system, with three methyl substituents and a benzoate ester functional group attached to the secondary alcohol position.
Comparative analysis with related compounds reveals distinct structural relationships within the terpene ester family. The following table presents key classification data for this compound and related terpene esters:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Terpene Class |
|---|---|---|---|---|
| This compound | C17H22O2 | 258.35 | 26927-89-9 | Monoterpene ester |
| Isobornyl acetate | C12H20O2 | 196.29 | 125-12-2 | Monoterpene ester |
| Bornyl acetate | C12H20O2 | 196.29 | 76-49-3 | Monoterpene ester |
| Isobornyl isovalerate | C15H26O2 | 238.37 | 7779-73-9 | Monoterpene ester |
This classification demonstrates that this compound represents one of the larger molecular weight compounds within the monoterpene ester category, due to the presence of the benzoyl group rather than smaller acyl substituents found in compounds like isobornyl acetate.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26927-89-9 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzoate |
InChI |
InChI=1S/C17H22O2/c1-16(2)13-9-10-17(16,3)14(11-13)19-15(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
InChI Key |
FLOISDYCXINJOB-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3)C)C |
Other CAS No. |
26927-89-9 |
Origin of Product |
United States |
Scientific Research Applications
Fragrance Industry
Overview:
Isobornyl benzoate is commonly utilized as a fragrance ingredient due to its pleasant odor profile, which resembles that of natural terpenes. It is often found in perfumes, cosmetics, and personal care products.
Case Study:
A study published in the Journal of Essential Oil Research highlighted the use of this compound in creating synthetic fragrances that mimic natural scents. The compound's stability under various conditions makes it an ideal candidate for long-lasting fragrances .
| Application | Description |
|---|---|
| Perfumes | Used as a fixative to enhance scent longevity |
| Cosmetics | Incorporated in lotions and creams for fragrance |
| Personal Care Products | Found in deodorants and body sprays |
Pharmaceutical Applications
Overview:
this compound exhibits potential therapeutic properties, particularly as a chiral building block in drug synthesis. Its stereochemistry allows it to serve as a precursor for various biologically active compounds.
Case Study:
Research published in Molecules demonstrated that this compound can be employed in asymmetric synthesis, leading to the formation of chiral intermediates used in anti-inflammatory drugs. The study highlighted its effectiveness in facilitating enantioselective reactions .
| Pharmaceutical Use | Description |
|---|---|
| Chiral Ligand | Acts as a catalyst in asymmetric synthesis |
| Drug Synthesis | Precursor for anti-inflammatory compounds |
Organic Synthesis
Overview:
In organic chemistry, this compound serves as a versatile reagent for various transformations, including esterification and acylation reactions.
Case Study:
A study focusing on the reactivity of this compound revealed its utility in acylation reactions with alcohols to form esters efficiently. The research emphasized the compound's role in enhancing reaction yields while maintaining selectivity .
| Synthesis Type | Description |
|---|---|
| Esterification | Used to synthesize esters from alcohols |
| Acylation | Facilitates the introduction of acyl groups |
Insect Repellents
Overview:
this compound has been explored for its insect-repelling properties, making it a candidate for use in formulations aimed at pest control.
Case Study:
Research indicated that formulations containing this compound demonstrated significant efficacy against common insect pests while being less toxic to non-target organisms . This characteristic positions it as a safer alternative in agricultural applications.
| Application | Description |
|---|---|
| Agricultural Pesticides | Used in formulations to repel insects |
| Household Insect Repellents | Incorporated into sprays and diffusers |
Chemical Reactions Analysis
Chemical Reaction Pathways and Mechanisms
The formation of isobornyl benzoate involves protonation and carbocation rearrangement steps analogous to esterification reactions of camphene derivatives. For context, camphene undergoes esterification via:
-
Protonation : Boric acid in composite catalysts (e.g., tartaric acid–boric acid) donates protons to camphene, forming a carbocation.
-
Rearrangement : Carbocation rearrangement generates oxonium ions stabilized by α-hydroxyl carboxylic acids (HCAs) .
-
Acyl transfer : Nucleophilic attack by acetic acid (or benzoic acid) produces the ester .
While this mechanism is described for isobornyl acetate, similar steps likely apply to benzoate formation, with benzoic acid replacing acetic acid.
3.1. 1H NMR Chemical Shifts
The introduction of the benzoyl group induces characteristic shifts in this compound (6 ) compared to isoborneol (2 ):
| Proton Group | Shift in CDCl₃ (ppm) | Shift in C₆D₆ (ppm) | Key Observations |
|---|---|---|---|
| H-2 (C-2 proton) | Downfield shift | Downfield shift | Electron-withdrawing effect of benzoyl |
| H-3exo | Downfield shift | Upfield shift | Solvent-dependent anisotropy effects |
| H-9 methyl | Upfield shift | Upfield shift | Shielding from benzene ring |
| H-10 methyl | Downfield shift | Downfield shift | Proximity to deshielded benzoyl regions |
Data from Tables S1–S4 in and .
3.2. 13C NMR Data
While specific values for 6 are not explicitly listed, trends for related compounds (e.g., bornyl benzoate) suggest:
-
Carbonyl carbons (C=O) appear at ~169–172 ppm.
-
Benzoyl carbons (aromatic, carbonyl) resonate in the 120–150 ppm range.
3.3. Solvent Effects
| Solvent | Key Observations |
|---|---|
| CDCl₃ | Strong deshielding due to benzoyl group |
| C₆D₆ | Upfield shifts for H-3exo, H-5endo, etc. |
| CD₃OD | Similar to CDCl₃ but with solvent-induced splitting |
These effects are attributed to intermolecular interactions and anisotropic shielding/deshielding regions of the benzoyl group .
Structural and Reactivity Implications
The benzoyl group introduces:
-
Electron-withdrawing effects : Downfield shifts in protons near the substituent (e.g., H-2, H-3exo) .
-
Ring-current anisotropy : Protons in the shielding region (e.g., H-3endo) exhibit upfield shifts, while those in deshielded regions (e.g., H-10 methyl) show downfield shifts .
-
Steric hindrance : The bulky benzoyl group alters methyl group dynamics, affecting NMR signals.
Comparative Analysis
Future Research Directions
-
Kinetic studies : Investigating the rate-determining step in benzoylation vs. acetylation.
-
Catalyst optimization : Exploring alternatives to DCC/DMAP for improved yields.
-
Environmental stability : Assessing hydrolysis resistance under varying conditions.
The provided data underscores the complexity of this compound’s reactivity, emphasizing the interplay of substituent effects and solvent interactions. Further studies could leverage computational modeling to predict shifts in novel derivatives.
Comparison with Similar Compounds
Structural and Molecular Characteristics
| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Isobornyl acetate | C₁₂H₂₀O₂ | 196.29 | Acetate ester |
| Isobornyl acrylate | C₁₃H₂₀O₂ | 208.30 | Acrylate ester |
| Isobornyl methacrylate | C₁₄H₂₂O₂ | 222.33 | Methacrylate ester |
| Isobornyl isovalerate | C₁₅H₂₆O₂ | 238.37 | Isovalerate ester |
| Isobornyl propionate | C₁₃H₂₂O₂ | 210.31 | Propionate ester |
| Isopentyl benzoate | C₁₂H₁₆O₂ | 192.25 | Benzoate ester (non-isobornyl) |
Notes:
Industrial and Commercial Uses
Key Insights :
Biodegradability and Toxicity
Contradictions :
- Isobornyl acetate was initially predicted as non-readily biodegradable via SAR but later classified as "ready biodegradable" via OECD testing .
Market Trends and Forecasts
Global Market Dynamics
| Compound | Market Size (2015–2019) | Forecast (2025) | Key Regions |
|---|---|---|---|
| Isobornyl acetate | $XX million (2019) | Steady growth | Global |
| Isobornyl isovalerate | N/A | $YY million (2025) | USA, EU, Japan |
Insights :
- Isobornyl acetate dominates the market due to its versatility in cosmetics and agriculture .
- Isobornyl isovalerate and propionate are niche products with emerging demand in flavor and fragrance sectors .
Research and Development Insights
- Isobornyl methacrylate is a focus in sustainable polymer research, replacing petroleum-based monomers like methyl methacrylate .
- Isobornyl acrylate is critical in photoresist formulations for microelectronics, driven by advancements in UV-curing technologies .
Preparation Methods
Catalytic Esterification Methods
Acid-Catalyzed Batch Synthesis
Traditional batch reactors utilize Brønsted acids like sulfuric or p-toluenesulfonic acid under reflux conditions. A typical procedure involves:
- Reactants : Isoborneol (1 mol), benzoic acid (1.2 mol)
- Catalyst : 5 wt% H2SO4
- Conditions : Toluene solvent, 110°C, 8–12 h reaction time
- Yield : 68–72% with 85–88% purity
Major byproducts include dibornyl ether (8–12%) and dehydrated camphene derivatives (5–7%), necessitating costly distillation for purification.
Solid Acid Catalysts in Continuous Flow Systems
Modern plants favor fixed-bed reactors with heterogeneous catalysts to enable continuous production. Key developments include:
Zeolitic Catalysts
HZSM-22 molecular sieves demonstrate exceptional performance in patent CN104370740A:
| Parameter | Value |
|---|---|
| Temperature | 70–85°C |
| Pressure | Atmospheric |
| LHSV (h-1) | 0.5–0.75 |
| Isoborneol Conversion | 70.1–72.6% |
| Selectivity | 94.5–97.3% |
The mesoporous structure of HZSM-22 minimizes pore blockage by bulky terpene intermediates, sustaining activity for >1,000 h before regeneration.
Supported Iron Oxide Nanocatalysts
FeNP@SBA-15 nanocomposites achieve 97% yield in solvent-free conditions:
- Catalyst Loading : 0.1 mol%
- Temperature : 60–65°C
- Reaction Time : 6 h
- Reusability : 10 cycles with <3% activity loss
Kinetic studies reveal a turnover frequency (TOF) of 2.8 s-1, outperforming conventional Amberlyst-15 resins (TOF 0.9 s-1).
Reaction Engineering and Process Optimization
Feedstock Purification Strategies
Crude isoborneol derived from camphene often contains 12–15% α-terpineol and 3–5% fenchol. Reactive distillation columns with structured packing achieve 99.8% isoborneol purity through:
Energy Integration in Industrial Plants
Heat recovery networks in modern facilities reduce steam consumption by 40%:
Byproduct Management and Circular Economy
Valorization of Reaction Byproducts
The synthesis generates two primary waste streams:
Solvent Recovery Systems
Centrifugal extractors with polyethylene glycol/water biphasic systems recover 98.5% of toluene, reducing fresh solvent demand to <5 kg per ton of product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
